LogP Differentiation: 4-Cyclobutylaniline Occupies a Distinct Lipophilicity Window vs. Cyclopropanyl, Isopropyl, and tert-Butyl Analogs
4-Cyclobutylaniline exhibits a computed logP of 2.54, which is 0.39 log units higher than 4-cyclopropylaniline (logP 2.15) and approximately 0.05 log units above 4-isopropylaniline (logP ~2.49), but 0.61 log units lower than 4-tert-butylaniline (logP ~3.15) . This places the compound in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility, a property profile not achievable with the smaller cyclopropyl or the bulkier tert-butyl substituents .
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP 2.54 |
| Comparator Or Baseline | 4-Cyclopropylaniline: logP 2.15; 4-Isopropylaniline: logP ~2.49; 4-tert-Butylaniline: logP ~3.15 |
| Quantified Difference | +0.39 vs. cyclopropyl; ~+0.05 vs. isopropyl; -0.61 vs. tert-butyl |
| Conditions | Computationally predicted logP (XLogP3 / consensus model) |
Why This Matters
For drug discovery programs where logP between 2 and 3 is desirable for oral bioavailability, 4-cyclobutylaniline fills a niche that cyclopropylaniline (too polar) and tert-butylaniline (too lipophilic) cannot satisfy.
